molecular formula C6H5ClN2O3 B1630776 2-Chloro-4-methoxy-3-nitropyridine CAS No. 6980-09-2

2-Chloro-4-methoxy-3-nitropyridine

Cat. No. B1630776
CAS RN: 6980-09-2
M. Wt: 188.57 g/mol
InChI Key: SVXPNTNLKOJPTK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

2-Chloro-4-methoxy-3-nitropyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-methoxy-3-nitropyridine is C6H5ClN2O3 . The average mass is 188.568 Da and the monoisotopic mass is 187.998871 Da .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2-Chloro-4-methyl-3-nitropyridine is 1.387 Å .

Scientific Research Applications

Chemical Synthesis

“2-Chloro-4-methoxy-3-nitropyridine” is used as a reactant in various chemical synthesis processes . It plays a crucial role in the formation of complex organic compounds.

Suzuki and Negishi Couplings

This compound is used as a reactant in Suzuki and Negishi couplings, which are types of palladium-catalyzed cross coupling reactions . These reactions are widely used in organic chemistry for the synthesis of various organic compounds.

Fine Chemical Intermediate

“2-Chloro-4-methoxy-3-nitropyridine” serves as a fine chemical intermediate . Fine chemical intermediates are compounds that are used in the production of fine chemicals, which are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants to exacting specifications.

Construction of Imidazo[4,5-b]pyridine Skeleton

This compound is used in the rapid construction of an Imidazo[4,5-b]pyridine skeleton . The Imidazo[4,5-b]pyridine skeleton is a key structure in many pharmaceutical compounds.

Material Science Research

In the field of material science, “2-Chloro-4-methoxy-3-nitropyridine” is used in research and development of new materials .

Life Science Research

In life science research, this compound is used in the study of biological systems and organisms .

Mechanism of Action

Target of Action

They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mode of Action

For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This could potentially be a part of the interaction mechanism of 2-Chloro-4-methoxy-3-nitropyridine with its targets.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .

Result of Action

As a nitropyridine, it could potentially be involved in various chemical reactions leading to the synthesis of different compounds .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-methoxy-3-nitropyridine can be influenced by various environmental factors. These could include temperature, pH, presence of other chemicals, and more. For instance, it is recommended to handle and store the compound in a well-ventilated place .

Safety and Hazards

2-Chloro-4-methoxy-3-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

properties

IUPAC Name

2-chloro-4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPNTNLKOJPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396299
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6980-09-2
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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